3-(Aminooxy)butane-2-thiol
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Overview
Description
3-(Aminooxy)butane-2-thiol is an organic compound that features both an aminooxy group and a thiol group. This unique combination of functional groups makes it a valuable reagent in various chemical and biological applications. The presence of the aminooxy group allows for bioorthogonal reactions with carbonyl compounds, while the thiol group can participate in thiol-disulfide exchange reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminooxy)butane-2-thiol typically involves the reaction of an alkyl halide with thiourea to form an intermediate alkyl isothiourea salt, which is then hydrolyzed to yield the desired thiol . This method is advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
3-(Aminooxy)butane-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The aminooxy group can react with carbonyl compounds to form oximes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine (Br₂) and iodine (I₂).
Reduction: Reducing agents such as zinc and acid can be used to convert disulfides back to thiols.
Substitution: The reaction with carbonyl compounds typically occurs under mild conditions, often in aqueous media.
Major Products Formed
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Oximes (R-CH=N-O-R’).
Scientific Research Applications
3-(Aminooxy)butane-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Aminooxy)butane-2-thiol involves its ability to form stable bonds with carbonyl compounds through the aminooxy group, resulting in the formation of oximes . The thiol group can participate in thiol-disulfide exchange reactions, which are crucial in maintaining the redox balance in biological systems . These reactions are highly specific and occur under mild conditions, making the compound suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
2-Butanethiol: Contains only a thiol group and lacks the aminooxy functionality.
Methanethiol: A simpler thiol compound with a single carbon chain.
Cysteine: An amino acid with a thiol group, commonly found in proteins.
Uniqueness
3-(Aminooxy)butane-2-thiol is unique due to the presence of both an aminooxy group and a thiol group. This dual functionality allows it to participate in a broader range of chemical reactions compared to compounds with only one of these functional groups. Its ability to form stable oximes and participate in thiol-disulfide exchange reactions makes it a versatile reagent in both chemical and biological research .
Properties
Molecular Formula |
C4H11NOS |
---|---|
Molecular Weight |
121.20 g/mol |
IUPAC Name |
O-(3-sulfanylbutan-2-yl)hydroxylamine |
InChI |
InChI=1S/C4H11NOS/c1-3(6-5)4(2)7/h3-4,7H,5H2,1-2H3 |
InChI Key |
CDPTVXUSDGYFQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)S)ON |
Origin of Product |
United States |
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